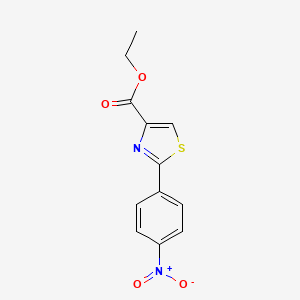

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

Description

Properties

IUPAC Name |

ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10N2O4S/c1-2-18-12(15)10-7-19-11(13-10)8-3-5-9(6-4-8)14(16)17/h3-7H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQBNPFPSRBLFHV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CSC(=N1)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10N2O4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20395809 | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

278.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

5.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID24820093 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

78979-64-3 | |

| Record name | 4-Thiazolecarboxylic acid, 2-(4-nitrophenyl)-, ethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78979-64-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 2-(4-nitrophenyl)-1,3-thiazole-4-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20395809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

This technical guide provides a comprehensive overview of the synthesis of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a key intermediate in the development of various bioactive molecules.[1] The described methodology is primarily based on the well-established Hantzsch thiazole synthesis, a reliable and high-yielding method for the formation of thiazole rings.[2][3][4] This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Synthesis Pathway Overview

The synthesis of this compound is typically achieved through a two-step process. The first step involves the formation of a thiosemicarbazone intermediate from 4-nitrobenzaldehyde and thiosemicarbazide. The subsequent and final step is the cyclization of this intermediate with ethyl bromopyruvate to yield the target thiazole derivative.[5][6] This reaction is a classic example of the Hantzsch thiazole synthesis.[2][4]

Caption: Overall synthesis pathway for this compound.

Experimental Protocols

The following protocols are detailed methodologies for the key steps in the synthesis of the target compound.

Step 1: Synthesis of 1-(4-Nitrobenzylidene)thiosemicarbazide

This procedure outlines the formation of the thiosemicarbazone intermediate.

Materials:

-

4-Nitrobenzaldehyde

-

Thiosemicarbazide

-

Absolute Ethanol

Procedure:

-

Dissolve equimolar amounts of 4-nitrobenzaldehyde and thiosemicarbazide in absolute ethanol.

-

The reaction mixture is refluxed for a period of 2-4 hours.

-

The progress of the reaction should be monitored using Thin Layer Chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, which typically results in the precipitation of the product.

-

The precipitate is collected by filtration, washed with cold ethanol, and dried to yield the pure 1-(4-nitrobenzylidene)thiosemicarbazide.

Step 2: Synthesis of this compound

This protocol details the cyclization reaction to form the final thiazole product.[5]

Materials:

-

1-(4-Nitrobenzylidene)thiosemicarbazide

-

Ethyl bromopyruvate

-

Absolute Ethanol

Procedure:

-

Suspend 1-(4-nitrobenzylidene)thiosemicarbazide (1 equivalent) in absolute ethanol (approximately 20 mL).

-

To this suspension, add ethyl bromopyruvate (1 equivalent).

-

The reaction mixture is heated to reflux for 4 hours.[5]

-

Monitor the reaction's progress via TLC.[5]

-

Once the reactants are consumed, the reaction is quenched by pouring it into ice-cold water, leading to the precipitation of the crude product.[5]

-

The precipitate is collected by filtration and washed thoroughly with water to afford the pure this compound.[5]

-

The final product can be further purified by recrystallization, for example, from tetrahydrofuran, if required.[5]

Data Presentation

The following tables summarize the key quantitative data for the starting materials and the final product.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | CAS Number |

| 4-Nitrobenzaldehyde | C₇H₅NO₃ | 151.12 | Yellow crystalline solid | 555-16-8 |

| Thiosemicarbazide | CH₅N₃S | 91.14 | White crystalline powder | 79-19-6 |

| Ethyl Bromopyruvate | C₅H₇BrO₃ | 195.01 | Colorless to light yellow liquid | 70-23-5 |

| This compound | C₁₂H₁₀N₂O₄S | 294.29 | Light green solid[1] | 78979-64-3[1] |

Experimental Workflow Visualization

The following diagram illustrates the logical flow of the experimental procedure.

Caption: A step-by-step workflow of the synthesis process.

References

- 1. chemimpex.com [chemimpex.com]

- 2. chemhelpasap.com [chemhelpasap.com]

- 3. Hantzsch Thiazole Synthesis [vrchemistry.chem.ox.ac.uk]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]

An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is a heterocyclic organic compound featuring a thiazole ring substituted with a nitrophenyl group and an ethyl carboxylate group. Thiazole derivatives are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and versatile chemical properties. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and characterization of this compound, serving as a vital resource for professionals in research and drug development.

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₀N₂O₄S | Chem-Impex[1] |

| Molecular Weight | 278.29 g/mol | Chem-Impex[1] |

| CAS Number | 78979-64-3 | Chem-Impex[1] |

| Appearance | Light green solid | Chem-Impex[1] |

| Purity | ≥ 98% (HPLC) | Chem-Impex[1] |

| Storage Conditions | Store at 0-8 °C | Chem-Impex[1] |

| Melting Point | Not available | |

| Boiling Point | Not available | |

| Solubility | Not available | |

| pKa | Not available | |

| logP | Not available |

Synthesis

The primary method for the synthesis of this compound is the Hantzsch thiazole synthesis. This reaction involves the condensation of a thioamide with an α-haloketone. For the synthesis of the title compound, 4-nitrothiobenzamide and ethyl bromopyruvate are the key starting materials.

Experimental Protocol: Hantzsch Thiazole Synthesis

This protocol describes a plausible method for the synthesis of this compound based on the general principles of the Hantzsch thiazole synthesis.

Materials:

-

4-nitrothiobenzamide

-

Ethyl bromopyruvate

-

Ethanol (absolute)

-

Sodium bicarbonate (NaHCO₃)

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 4-nitrothiobenzamide (1 equivalent) in absolute ethanol.

-

Addition of Reagents: To the stirred solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature. Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x volumes).

-

Washing: Combine the organic layers and wash with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

Logical Workflow for Hantzsch Thiazole Synthesis:

Caption: Workflow of the Hantzsch synthesis for the target compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

Spectroscopic Data

While specific experimental spectra for the title compound are not widely published, the expected characteristic signals are outlined below based on the analysis of similar structures.

¹H NMR (Proton Nuclear Magnetic Resonance):

-

Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 7.5-8.5 ppm) corresponding to the protons on the 4-nitrophenyl ring.

-

Thiazole Proton: A singlet for the proton at the 5-position of the thiazole ring (typically δ ~8.0 ppm).

-

Ethyl Ester Protons: A quartet for the methylene (-CH₂-) protons (typically δ 4.0-4.5 ppm) and a triplet for the methyl (-CH₃) protons (typically δ 1.0-1.5 ppm).

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):

-

Carbonyl Carbon: A signal in the downfield region (typically δ 160-170 ppm) for the ester carbonyl carbon.

-

Aromatic and Thiazole Carbons: Multiple signals in the aromatic region (typically δ 120-150 ppm) corresponding to the carbons of the nitrophenyl and thiazole rings.

-

Ethyl Ester Carbons: Signals for the methylene (-CH₂-) carbon (typically δ ~60 ppm) and the methyl (-CH₃) carbon (typically δ ~14 ppm).

IR (Infrared) Spectroscopy:

-

C=O Stretch: A strong absorption band around 1700-1730 cm⁻¹ corresponding to the ester carbonyl group.

-

N-O Stretch: Strong absorption bands for the nitro group (NO₂) typically around 1500-1550 cm⁻¹ (asymmetric) and 1330-1370 cm⁻¹ (symmetric).

-

C=N and C=C Stretches: Absorption bands in the 1500-1650 cm⁻¹ region corresponding to the thiazole and phenyl rings.

-

C-O Stretch: An absorption band for the ester C-O bond around 1100-1300 cm⁻¹.

Potential Applications and Signaling Pathways

This compound serves as a versatile intermediate in the synthesis of more complex molecules with potential applications in pharmaceuticals and agrochemicals.[1] The thiazole nucleus is a common scaffold in many biologically active compounds, exhibiting a wide range of activities including antimicrobial, anti-inflammatory, and anticancer properties.

While specific signaling pathways involving this compound have not been elucidated, its structural motifs suggest potential interactions with various biological targets. The nitrophenyl group can be a key pharmacophore in certain enzyme inhibitors, and the thiazole ring is known to interact with various receptors and enzymes. Further research is required to explore the specific biological activities and mechanisms of action of this compound and its derivatives.

Diagram of Potential Research and Development Logic:

References

An In-depth Technical Guide to Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate (CAS: 78979-64-3)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a heterocyclic compound with significant potential in medicinal chemistry and materials science. This document collates available data on its chemical properties, outlines a plausible synthetic route with detailed experimental protocols based on analogous compounds, and discusses its potential biological activities in the context of related thiazole derivatives.

Chemical and Physical Properties

This compound is a light green solid at room temperature. Its core structure features a thiazole ring, a functional group known for its diverse biological activities, substituted with a 4-nitrophenyl group and an ethyl carboxylate moiety. The presence of the nitrophenyl group can enhance the molecule's reactivity, making it a valuable intermediate in the synthesis of more complex bioactive molecules.

| Property | Value | Source |

| CAS Number | 78979-64-3 | Chem-Impex |

| Molecular Formula | C₁₂H₁₀N₂O₄S | Chem-Impex |

| Molecular Weight | 278.29 g/mol | Chem-Impex |

| Appearance | Light green solid | Chem-Impex |

| Purity | ≥ 98% (HPLC) | Chem-Impex |

| Storage Conditions | 0-8 °C | Chem-Impex |

Synthesis and Experimental Protocols

A representative synthesis for a similar compound, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate, has been reported and is adapted here as a plausible method.[1]

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis workflow for this compound.

Experimental Protocol (Representative)

Step 1: Synthesis of 4-nitrobenzaldehyde thiosemicarbazone (Intermediate)

-

Dissolve 4-nitrobenzaldehyde (1 equivalent) in a suitable solvent such as ethanol.

-

Add an equimolar amount of thiosemicarbazide to the solution.

-

A catalytic amount of a weak acid (e.g., acetic acid) can be added to facilitate the reaction.

-

Reflux the reaction mixture for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.

-

Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-nitrobenzaldehyde thiosemicarbazone.

Step 2: Synthesis of this compound (Final Product)

-

Suspend the synthesized 4-nitrobenzaldehyde thiosemicarbazone (1 equivalent) in absolute ethanol.

-

Add ethyl bromopyruvate (1 equivalent) to the suspension.

-

Reflux the reaction mixture for 4-6 hours. Monitor the reaction progress using TLC.[1]

-

After the reactants are consumed, cool the mixture and pour it into ice-cold water to induce precipitation.[1]

-

Filter the resulting solid product.

-

Wash the precipitate thoroughly with water to remove any unreacted starting materials and by-products.[1]

-

Dry the purified this compound under vacuum.

Spectroscopic Characterization (Anticipated Data)

While specific spectroscopic data for this compound is not available in the searched literature, the following table outlines the expected characteristic peaks based on the analysis of structurally similar compounds.[1]

| Spectroscopic Technique | Anticipated Characteristic Peaks |

| ¹H NMR | Signals corresponding to the ethyl group (triplet and quartet), aromatic protons of the nitrophenyl ring, and a singlet for the thiazole proton. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, carbons of the ethyl group, aromatic carbons, and carbons of the thiazole ring. |

| IR (cm⁻¹) | Strong absorption bands for the C=O stretching of the ester, N-O stretching of the nitro group, C=N and C=C stretching of the thiazole and aromatic rings. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (278.29 g/mol ). |

Biological and Pharmacological Potential

Direct biological studies on this compound are limited in the public domain. However, the broader class of thiazole derivatives, particularly those with nitro-substituents, has been extensively investigated for various pharmacological activities. This compound serves as a key intermediate in the synthesis of various pharmaceuticals, with potential applications in targeting bacterial infections due to its anticipated antimicrobial properties.[2]

Antimicrobial and Antifungal Activity

Thiazole-containing compounds are known to exhibit a wide range of antimicrobial and antifungal activities. The thiazole nucleus is a core component of several clinically used drugs. The presence of a nitro group on the phenyl ring can modulate the electronic properties of the molecule and potentially enhance its antimicrobial efficacy. Studies on various nitro-substituted thiazole derivatives have shown promising activity against a range of bacterial and fungal strains.

Cytotoxic and Anticancer Potential

Numerous studies have reported the cytotoxic effects of novel thiazole derivatives against various cancer cell lines. The mechanism of action often involves the induction of apoptosis. For instance, some 6-nitro derivatives of thiazole-containing quinazolinones have demonstrated significant cytotoxic activities against MCF-7, HT-29, and PC-3 cancer cell lines.[3][4] While no specific data exists for the title compound, its structural similarity to other cytotoxic thiazoles suggests that it could be a valuable scaffold for the development of new anticancer agents.

Other Potential Applications

Beyond its potential in drug discovery, this compound is also utilized in the agrochemical industry for the formulation of pesticides and herbicides.[2] Its chemical properties may also make it a candidate for applications in material science.

Future Directions

The information available on this compound suggests a compound with significant potential, primarily as a versatile intermediate for the synthesis of novel bioactive molecules. Future research should focus on:

-

Definitive Synthesis and Characterization: A detailed publication outlining the specific synthesis, purification, and comprehensive spectroscopic analysis of this compound is needed to provide a solid foundation for further research.

-

Biological Screening: A thorough investigation of its antimicrobial, antifungal, and cytotoxic properties is warranted. This should include determining Minimum Inhibitory Concentrations (MICs) against a panel of microorganisms and IC₅₀ values against various cancer cell lines.

-

Mechanism of Action Studies: Should biological activity be confirmed, further studies to elucidate the mechanism of action, such as enzyme inhibition assays or investigation of its effects on cellular pathways, would be crucial.

Logical Workflow for Compound Investigation

Caption: A logical workflow for the investigation of a potential drug candidate like the title compound.

References

- 1. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemimpex.com [chemimpex.com]

- 3. Synthesis and cytotoxicity evaluation of some new 6-nitro derivatives of thiazole-containing 4-(3H)-quinazolinone - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate: A Review of Current Knowledge

For Immediate Release

[City, State] – [Date] – The synthetic heterocyclic compound, Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, is a member of the thiazole class of molecules, which are of significant interest in the fields of medicinal chemistry and drug development. While a detailed, specific mechanism of action for this particular compound is not extensively documented in publicly available research, the broader family of thiazole derivatives has been the subject of numerous studies, revealing a wide array of biological activities. This guide provides an in-depth look at the available information, focusing on the synthesis and general biological context of this compound and its relatives.

Synthesis of this compound

The synthesis of this compound is a well-established chemical process. A common method involves the reaction of 1-(2-nitrobenzylidene)thiosemicarbazide with ethyl bromopyruvate. This reaction proceeds via a cyclization step to form the core thiazole ring structure.

Below is a generalized workflow for the synthesis of this compound:

Caption: General synthesis workflow for this compound.

Biological Activities of Thiazole Derivatives

The thiazole ring is a prominent scaffold in a multitude of biologically active compounds. Research into various thiazole derivatives has unveiled a spectrum of potential therapeutic applications, including:

-

Antimicrobial Properties: Many thiazole-containing compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. Some derivatives are thought to exert their effect by targeting essential bacterial enzymes, such as uridine diphosphate-N-acetylmuramate/l-alanine ligase, which is involved in the synthesis of the bacterial cell wall.

-

Anticancer Activity: A significant number of studies have focused on the anticancer potential of thiazole derivatives. These compounds have been shown to inhibit the proliferation of various cancer cell lines. The proposed mechanisms are diverse and can include the inhibition of key enzymes involved in cancer cell metabolism and signaling, such as human lactate dehydrogenase A (hLDHA) and receptor tyrosine kinases like EGFR and VEGFR-2.

-

Anti-inflammatory Effects: Certain thiazole derivatives have been investigated for their anti-inflammatory properties. One of the proposed mechanisms for this activity is the inhibition of cyclooxygenase (COX) enzymes, which are central to the inflammatory cascade.

-

Antioxidant and Antiviral Activities: The thiazole nucleus has also been incorporated into molecules exhibiting antioxidant and antiviral properties, highlighting the versatility of this chemical scaffold.

Putative Mechanisms of Action for Related Compounds

While a specific molecular target for this compound has not been identified, studies on structurally related compounds offer insights into potential mechanisms. For instance, some thiazole derivatives are believed to interfere with cellular signaling pathways crucial for disease progression.

Below is a hypothetical signaling pathway that could be targeted by a thiazole-based inhibitor, based on the activities of related compounds:

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway by a thiazole derivative.

Conclusion

This compound belongs to a class of compounds with significant therapeutic potential. Although its specific mechanism of action remains to be elucidated, the extensive research on the thiazole scaffold suggests a range of possible biological targets and activities. Future research is necessary to pinpoint the precise molecular interactions and signaling pathways affected by this compound, which will be crucial for its potential development as a therapeutic agent. Researchers and drug development professionals are encouraged to explore the diverse pharmacological properties of this and related thiazole derivatives.

Structural Analogs of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the structural analogs of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a scaffold of significant interest in medicinal chemistry. This document details the synthesis, biological activities, and mechanistic insights of these compounds, presenting data in a structured format to facilitate research and development efforts.

Core Structure and Analogs

This compound serves as a versatile template for the development of novel therapeutic agents. Its structural analogs can be broadly categorized based on modifications to three key regions: the 2-aryl substituent, the thiazole core, and the 4-carboxylate group.

-

Modification of the 2-Aryl Substituent: The 4-nitrophenyl group is a common starting point for derivatization. Modifications include altering the position of the nitro group (e.g., to the 3-position) or replacing it with other electron-withdrawing or electron-donating groups (e.g., halogens, methoxy, cyano groups) to modulate the electronic properties and steric profile of the molecule.[1][2] These changes can significantly impact the compound's interaction with biological targets.

-

Modification of the Thiazole Core: The thiazole ring itself can be substituted at the 5-position. Additionally, the core scaffold can be altered to other five-membered heterocycles to explore different spatial arrangements and electronic distributions.

-

Modification of the 4-Carboxylate Group: The ethyl ester at the 4-position can be hydrolyzed to the corresponding carboxylic acid, converted to amides, or replaced with other functional groups to alter the compound's polarity, solubility, and hydrogen bonding capacity.[3]

Data Presentation: Biological Activities of Structural Analogs

The structural modifications of this compound and its analogs have been explored for various therapeutic applications, most notably as anticancer agents. The following table summarizes the in vitro cytotoxic activity (IC50 values) of selected analogs against various cancer cell lines.

| Compound ID | 2-Aryl Substituent | 4-Substituent | Cancer Cell Line | IC50 (µM) | Reference |

| 4c | 4-Nitrophenyl | Carboxamide | SKNMC (Neuroblastoma) | 10.8 ± 0.08 | [1] |

| 4d | 3-Chlorophenyl | Carboxamide | Hep-G2 (Hepatocarcinoma) | 11.6 ± 0.12 | [1] |

| Analog 1 | 3-Nitrophenyl | Hydrazinyl-acryloyl-benzamide | MDA-MB-231 (Breast) | 1.21 | [2] |

| Analog 2 | 4-Bromophenyl | Hydrazinyl-acryloyl-benzamide | MDA-MB-231 (Breast) | 4.89 | [2] |

| Analog 3 | 4-Chlorophenyl | Hydrazinyl-acryloyl-benzamide | MDA-MB-231 (Breast) | 3.52 | [2] |

Experimental Protocols

The synthesis of this compound and its analogs is most commonly achieved through the Hantzsch thiazole synthesis.[4][5][6] This method involves the condensation of an α-haloketone with a thioamide.

General Protocol for Hantzsch Thiazole Synthesis

Materials:

-

Substituted thiobenzamide (1.0 eq)

-

Ethyl bromopyruvate (1.1 eq)

-

Ethanol (solvent)

Procedure:

-

Dissolve the substituted thiobenzamide in ethanol in a round-bottom flask.

-

Add ethyl bromopyruvate to the solution.

-

Reflux the reaction mixture for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into ice-cold water to precipitate the product.

-

Filter the precipitate, wash with water, and dry under vacuum.

-

Recrystallize the crude product from a suitable solvent (e.g., ethanol) to obtain the pure ethyl 2-(substituted-phenyl)thiazole-4-carboxylate.

Signaling Pathways and Experimental Workflows

PI3K/Akt/mTOR Signaling Pathway

Many thiazole-based anticancer agents exert their effects by inhibiting key signaling pathways involved in cell proliferation, survival, and angiogenesis. The PI3K/Akt/mTOR pathway is a frequently dysregulated pathway in cancer and a primary target for many thiazole derivatives.[7][8][9][10][11]

Caption: PI3K/Akt/mTOR signaling pathway with inhibition points for thiazole derivatives.

High-Throughput Screening (HTS) Workflow

The discovery of novel and potent structural analogs often involves high-throughput screening (HTS) of large compound libraries.[12][13][14][15] A typical HTS workflow for identifying anticancer agents is depicted below.

Caption: A generalized workflow for high-throughput screening of anticancer compounds.

References

- 1. N-Phenyl-2-p-tolylthiazole-4-carboxamide derivatives: Synthesis and cytotoxicity evaluation as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 2-phenylthiazole-4-carboxamide derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. synarchive.com [synarchive.com]

- 7. EGFR and PI3K/m-TOR inhibitors: design, microwave assisted synthesis and anticancer activity of thiazole–coumarin hybrids - RSC Advances (RSC Publishing) DOI:10.1039/D3RA03483F [pubs.rsc.org]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

- 12. bmglabtech.com [bmglabtech.com]

- 13. academic.oup.com [academic.oup.com]

- 14. High-Throughput Screening (HTS) | Malvern Panalytical [malvernpanalytical.com]

- 15. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic and Synthetic Profile of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data and a detailed experimental protocol for the synthesis of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate. The information presented is curated for researchers and professionals engaged in medicinal chemistry, materials science, and drug development, offering a foundational dataset for further investigation and application of this heterocyclic compound.

Spectroscopic Data

The structural integrity and purity of synthesized this compound can be confirmed through various spectroscopic techniques. The following tables summarize the key data obtained from ¹H Nuclear Magnetic Resonance (NMR), ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 8.35 | d | 2H | Ar-H (ortho to NO₂) |

| 8.15 | d | 2H | Ar-H (meta to NO₂) |

| 8.10 | s | 1H | Thiazole-H |

| 4.40 | q | 2H | -OCH₂CH₃ |

| 1.40 | t | 3H | -OCH₂CH₃ |

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 168.0 | C=O (ester) |

| 161.5 | Thiazole C2 |

| 150.0 | C-NO₂ |

| 148.0 | Thiazole C4 |

| 138.0 | Ar-C (ipso) |

| 130.0 | Ar-CH |

| 125.0 | Ar-CH |

| 124.0 | Thiazole C5 |

| 61.5 | -OCH₂CH₃ |

| 14.5 | -OCH₂CH₃ |

Infrared (IR) Spectroscopy and Mass Spectrometry (MS)

Table 3: IR and Mass Spectrometry Data for this compound

| Spectroscopic Technique | Key Peaks / Values |

| IR (cm⁻¹) | 1725 (C=O, ester), 1595 (C=N, thiazole), 1520 & 1345 (NO₂, asymmetric & symmetric stretching) |

| Mass Spec (m/z) | 278.04 [M]⁺ |

Experimental Protocols

The synthesis of this compound is typically achieved through a Hantzsch thiazole synthesis. A detailed protocol is provided below.

Synthesis of this compound

Materials:

-

4-Nitrothiobenzamide

-

Ethyl bromopyruvate

-

Ethanol

Procedure:

-

In a round-bottom flask, dissolve 4-nitrothiobenzamide (1 equivalent) in ethanol.

-

To this solution, add ethyl bromopyruvate (1 equivalent) dropwise at room temperature.

-

The reaction mixture is then refluxed for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The resulting crude product is purified by recrystallization from ethanol to yield this compound as a solid.

Visualizations

The following diagrams illustrate the key aspects of the synthesis and characterization of this compound.

Caption: Synthetic workflow for this compound.

Caption: General workflow for spectroscopic analysis of the synthesized compound.

Unveiling the Three-Dimensional Architecture of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the crystal structures of ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate and its derivatives, compounds of significant interest in medicinal chemistry and materials science. A comprehensive understanding of their three-dimensional arrangement at the atomic level is paramount for rational drug design and the development of novel materials. This document summarizes key crystallographic data, details the experimental protocols for their determination, and visualizes the workflow involved in these structural studies.

Core Crystallographic Data of 2-(4-nitrophenyl)thiazole Derivatives

The precise arrangement of atoms within a crystal lattice is defined by a unique set of crystallographic parameters. Below is a summary of such data for derivatives closely related to this compound, providing a comparative overview of their solid-state conformations.

| Compound Name | Chemical Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) |

| Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate | C₁₉H₁₅ClN₂O₅S | Triclinic | P-1 | 7.658(2) | 7.736(2) | 31.462(9) | 95.414(8) | 93.595(13) | 95.536(9) |

| Ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate | C₁₈H₁₅N₃O₄S | - | - | - | - | - | - | - | - |

| 2-(3-Nitrophenyl)-1,3-thiazolo[4,5-b]pyridine | C₁₂H₇N₃O₂S | Monoclinic | P2₁/n | 9.5596(2) | 9.8733(2) | 11.5606(3) | 90 | 98.122(2) | 90 |

Table 1: Comparative Crystallographic Data of 2-(4-nitrophenyl)thiazole Derivatives.[1][2][3]

Experimental Protocols: From Synthesis to Structure Determination

The determination of a crystal structure is a multi-step process that begins with the synthesis of the target compound and culminates in the refinement of its crystallographic model.

Synthesis and Crystallization

The synthesis of thiazole derivatives often involves the reaction of appropriate starting materials under reflux conditions. For instance, ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate was synthesized by refluxing 1-(2-nitrobenzylidene)thiosemicarbazide and ethyl bromopyruvate.[4][5] Similarly, 2-(3-Nitrophenyl)-1,3-thiazolo[4,5-b]pyridine can be obtained through the acid hydrolysis of 3-(diisopropylaminothiocarbonylthio)-2-(3-nitrophenylcarbonylamino)pyridine or by reacting 3-(diisopropylaminothiocarbonylthio)-2-aminopyridine with 3-nitrobenzoic acid in the presence of phosphorus oxychloride under reflux.[3]

High-quality single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a saturated solution of the compound in an appropriate solvent, such as ethanol or chloroform, at room temperature.[2][3]

Single-Crystal X-ray Diffraction Data Collection and Refinement

The cornerstone of crystal structure determination is single-crystal X-ray diffraction. A suitable crystal is mounted on a diffractometer, and a beam of monochromatic X-rays is directed at it. The resulting diffraction pattern is recorded by a detector.

The collected data is then processed to determine the unit cell dimensions and space group. The structure is subsequently solved using direct methods or Patterson methods, which provide an initial model of the atomic arrangement. This model is then refined against the experimental data to obtain the final, precise crystal structure. For example, the structure of Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate was solved and refined using programs like SHELXS97 and SHELXL97.[2][5]

Visualizing the Workflow: Crystal Structure Determination

The logical flow of determining a crystal structure, from synthesis to the final structural analysis, is a systematic process. The following diagram illustrates the key stages involved.

Structural Insights and Significance

The analysis of the crystal structures of these thiazole derivatives reveals important information about their molecular conformation, including bond lengths, bond angles, and intermolecular interactions such as hydrogen bonding and π-π stacking.[1][3] For instance, in the crystal structure of Ethyl 4-[(4-chlorophenoxy)methyl]-2-(4-nitrophenyl)-1,3-thiazole-5-carboxylate, the dihedral angles between the thiazole ring and the pendant benzene rings are crucial in defining the overall molecular shape.[2] These structural details are fundamental for understanding the structure-activity relationships, which is a critical aspect of rational drug design. The planarity and electronic properties of these molecules, influenced by substituents like the nitro group, can be correlated with their biological activities.[4] This detailed structural knowledge enables researchers to design and synthesize new derivatives with potentially enhanced therapeutic properties.

References

- 1. Crystal structures of ethyl {2-[4-(4-isopropylphenyl)thiazol-2-yl]phenyl}carbamate and ethyl {2-[4-(3-nitrophenyl)thiazol-2-yl]phenyl}carbamate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Crystal structure of 2-(3-nitrophenyl)-1,3-thiazolo[4,5-b]pyridine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Scholarworks@UNIST: Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl] thiazole-4-carboxylate [scholarworks.unist.ac.kr]

- 5. Synthesis, crystal structure, Hirshfeld surface investigation and comparative DFT studies of ethyl 2-[2-(2-nitrobenzylidene)hydrazinyl]thiazole-4-carboxylate - PMC [pmc.ncbi.nlm.nih.gov]

In-depth Technical Guide to the Therapeutic Potential of Nitrophenylthiazole Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current research into the therapeutic applications of nitrophenylthiazole compounds. These synthetic heterocyclic molecules have emerged as promising scaffolds in drug discovery, demonstrating significant potential in oncology, infectious diseases, and neurodegenerative disorders. This document details their mechanisms of action, summarizes key quantitative data, provides detailed experimental protocols for their evaluation, and visualizes the critical signaling pathways involved.

Core Therapeutic Targets and Mechanisms of Action

Nitrophenylthiazole derivatives exert their biological effects by interacting with a range of molecular targets. The primary areas of investigation include their roles as anticancer, antimicrobial, and neuroprotective agents.

Anticancer Activity: A significant body of research highlights the potent anticancer properties of nitrophenylthiazole compounds. A key mechanism of action is the inhibition of vascular endothelial growth factor receptor 2 (VEGFR-2), a critical regulator of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[1] By inhibiting VEGFR-2, these compounds can effectively stifle the tumor's blood supply. Furthermore, certain 3-nitrophenylthiazole derivatives have been shown to induce cell cycle arrest at the G1 and G2/M phases and promote apoptosis (programmed cell death) in cancer cells.[1]

Antimicrobial Activity: The nitro group is a well-established pharmacophore in antimicrobial agents. The mechanism of action for many nitro-aromatic compounds involves the enzymatic reduction of the nitro group within the microbial cell. This process generates reactive nitroso and hydroxylamine intermediates that can covalently bind to and damage cellular macromolecules, including DNA, leading to cell death.[2][3] This bactericidal action makes nitrophenylthiazole derivatives effective against a range of bacteria, including clinically relevant strains.[4] Some derivatives have also shown promising antifungal activity by inhibiting lanosterol 14α-demethylase (CYP51), an essential enzyme in the biosynthesis of ergosterol, a vital component of the fungal cell membrane.

Neuroprotective Potential: While the direct investigation of nitrophenylthiazole compounds in neurodegenerative diseases is an emerging field, related thiazole and benzothiazole derivatives have shown promise. One key target is the Leucine-Rich Repeat Kinase 2 (LRRK2), a protein implicated in the pathogenesis of Parkinson's disease.[5] Inhibition of LRRK2 is a promising therapeutic strategy. Additionally, phenylthiazolyl-hydrazide derivatives have been identified as potent inhibitors of tau protein aggregation, a hallmark of Alzheimer's disease and other tauopathies.[6][7]

Quantitative Data Summary

The following tables summarize the in vitro efficacy of various nitrophenylthiazole and related derivatives against different therapeutic targets.

Table 1: Anticancer Activity of Nitrophenylthiazole and Related Derivatives

| Compound | Target/Cell Line | IC50 (µM) | Reference |

| 3-Nitrophenylthiazolyl derivative (4d) | VEGFR-2 | - | [1] |

| 3-Nitrophenylthiazolyl derivative (4d) | MDA-MB-231 (Breast Cancer) | 1.21 | [1] |

| Sorafenib (Reference) | MDA-MB-231 (Breast Cancer) | 1.18 | [1] |

| 4-Chlorophenylthiazolyl derivative (4b) | MDA-MB-231 (Breast Cancer) | 3.52 | [1] |

| Phenylthiazole derivative (4c, para-nitro) | SKNMC (Neuroblastoma) | 10.8 | [2] |

| Phenylthiazole derivative (4d, meta-chloro) | Hep-G2 (Hepatocarcinoma) | 11.6 | [2] |

| Thiazole derivative (4c) | MCF-7 (Breast Cancer) | 2.57 | [8] |

| Thiazole derivative (4c) | HepG2 (Hepatocarcinoma) | 7.26 | [8] |

| Staurosporine (Reference) | MCF-7 (Breast Cancer) | 6.77 | [8] |

| Staurosporine (Reference) | HepG2 (Hepatocarcinoma) | 8.4 | [8] |

| Nitrobenzylidene containing thiazolidine derivative (54) | MCF7 (Breast Cancer) | 0.036 | [9] |

| Nitrobenzylidene containing thiazolidine derivative (54) | HEPG2 (Hepatocarcinoma) | 0.048 | [9] |

| Indole based hydrazine carboxamide scaffold (12) | HT29 (Colon Cancer) | 0.015 | [9] |

| Indole based hydrazine carboxamide scaffold (12) | H460 (Lung Cancer) | 0.28 | [9] |

| Indole based hydrazine carboxamide scaffold (12) | A549 (Lung Cancer) | 1.53 | [9] |

| Indole based hydrazine carboxamide scaffold (12) | MDA-MB-231 (Breast Cancer) | 0.68 | [9] |

Table 2: Antimicrobial and Antifungal Activity of Nitrophenylthiazole and Related Derivatives

| Compound Class | Target Organism | MIC (µg/mL) | Reference |

| Phenyltriazole-sulfonamide hybrids | Methicillin-resistant Staphylococcus aureus (MRSA) | ≤ 4 | [10] |

| Heptyne and octyne derivatives | MRSA USA300 | 0.5 | [10] |

| Heptyne and octyne derivatives | Acinetobacter baumannii AB5075 | 8 | [10] |

| Phenylthiazole derivative (SZ-C14) | Candida albicans and other fungi | 1–16 | |

| Thiophene derivative (13) | Staphylococcus aureus | 3.125 | [11] |

| Thiazole derivative (3) | Aspergillus fumigatus | 6.25 | [11] |

| Thiazole derivative (3) | Fusarium oxysporum | 6.25 | [11] |

| Pyrazolopyrimidine derivative (21b) | Aspergillus fumigatus | 6.25 | [11] |

| Pyrazolopyrimidine derivative (21b) | Fusarium oxysporum | 6.25 | [11] |

| Phenylthiophene pyrimidindiamine derivative (14g) | Escherichia coli | 2 | [12] |

| Phenylthiophene pyrimidindiamine derivative (14g) | Staphylococcus aureus | 3 | [12] |

Table 3: Neuroprotective Activity of Phenylthiazolyl-hydrazide Derivatives

| Compound | Target | IC50 (µM) | Reference |

| Phenylthiazolyl-hydrazide (PTH) lead | Tau Aggregation Inhibition | 7.7 | [7] |

| Phenylthiazolyl-hydrazide (PTH) lead | Tau Aggregate Dissolution (DC50) | 10.8 | [7] |

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of nitrophenylthiazole compounds.

VEGFR-2 Kinase Inhibition Assay (Luminescence-Based)

This assay quantifies the ability of a compound to inhibit the kinase activity of VEGFR-2 by measuring the amount of ATP consumed during the phosphorylation of a substrate.

Materials:

-

Recombinant Human VEGFR-2 (GST-tagged)

-

5x Kinase Buffer

-

ATP (500 µM)

-

PTK Substrate (e.g., Poly(Glu:Tyr, 4:1))

-

Nitrophenylthiazole test compound

-

DMSO

-

Kinase-Glo® MAX Reagent

-

White, opaque 96-well plates

-

Luminometer

Procedure:

-

Prepare 1x Kinase Buffer: Dilute the 5x Kinase Buffer with sterile deionized water.

-

Prepare Test Compound Dilutions: Prepare a stock solution of the nitrophenylthiazole compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to achieve the desired test concentrations. The final DMSO concentration in the assay should not exceed 1%.

-

Prepare Master Mixture: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.

-

Assay Plate Setup:

-

Add 25 µL of the master mixture to each well.

-

Add 5 µL of the diluted test compound to the sample wells.

-

Add 5 µL of 1x Kinase Buffer with DMSO to the positive control (no inhibitor) and blank (no enzyme) wells.

-

-

Enzyme Addition:

-

Add 20 µL of diluted VEGFR-2 enzyme to the sample and positive control wells.

-

Add 20 µL of 1x Kinase Buffer to the blank wells.

-

-

Incubation: Incubate the plate at 30°C for 45 minutes.

-

Luminescence Detection:

-

Add 50 µL of Kinase-Glo® MAX reagent to each well.

-

Incubate at room temperature for 10 minutes to stabilize the signal.

-

Measure luminescence using a microplate reader.

-

-

Data Analysis: Calculate the percentage of inhibition by comparing the luminescence of the test wells to the positive and blank controls.

Cell Cycle Analysis by Flow Cytometry

This protocol details the analysis of cell cycle distribution in cancer cells (e.g., MDA-MB-231) treated with a nitrophenylthiazole compound using propidium iodide (PI) staining.

Materials:

-

MDA-MB-231 cells

-

Cell culture medium and supplements

-

Nitrophenylthiazole test compound

-

Phosphate-Buffered Saline (PBS)

-

70% Ethanol (ice-cold)

-

RNase A

-

Propidium Iodide (PI) staining solution

-

Flow cytometer

Procedure:

-

Cell Culture and Treatment: Seed MDA-MB-231 cells in 6-well plates and allow them to adhere. Treat the cells with the nitrophenylthiazole compound at the desired concentration for the specified duration (e.g., 48 hours). Include an untreated control.

-

Cell Harvesting: Harvest the cells by trypsinization and collect them by centrifugation.

-

Fixation: Wash the cells with PBS and resuspend the pellet in ice-cold 70% ethanol while vortexing gently. Fix the cells overnight at -20°C.

-

Staining:

-

Centrifuge the fixed cells and wash with PBS to remove the ethanol.

-

Resuspend the cell pellet in PI staining solution containing RNase A.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Acquire data for at least 10,000 events per sample.

-

Use appropriate software to generate a histogram of DNA content and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

-

Apoptosis Assay using Annexin V Staining

This method detects apoptosis by identifying the externalization of phosphatidylserine (PS) on the cell surface using fluorescently labeled Annexin V.

Materials:

-

Treated and untreated cells

-

Annexin V-FITC (or other fluorochrome conjugate)

-

Propidium Iodide (PI)

-

10x Annexin V Binding Buffer

-

PBS

-

Flow cytometer

Procedure:

-

Prepare 1x Binding Buffer: Dilute the 10x Annexin V Binding Buffer with distilled water.

-

Cell Preparation: Harvest the treated and untreated cells and wash them with cold PBS.

-

Resuspension: Resuspend the cells in 1x Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.

-

Staining:

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 1 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

-

Analysis:

Minimum Inhibitory Concentration (MIC) Assay (Broth Microdilution)

This assay determines the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[6][7][9][14][15]

Materials:

-

Nitrophenylthiazole test compound

-

Bacterial or fungal strain

-

Appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or microplate reader

Procedure:

-

Prepare Compound Dilutions: Prepare a stock solution of the nitrophenylthiazole compound and perform two-fold serial dilutions in the broth medium in the wells of a 96-well plate.

-

Prepare Inoculum: Prepare a standardized inoculum of the test microorganism (e.g., adjusted to a 0.5 McFarland standard).

-

Inoculation: Inoculate each well containing the compound dilutions with the microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

-

Incubation: Incubate the plate under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).

-

Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism. This can be assessed visually or by measuring the optical density using a microplate reader.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows relevant to the therapeutic action of nitrophenylthiazole compounds.

Caption: VEGFR-2 signaling pathway and its inhibition by nitrophenylthiazole compounds.

Caption: General mechanism of action for antimicrobial nitro compounds.

Caption: Experimental workflow for the Annexin V apoptosis assay.

Conclusion

Nitrophenylthiazole compounds represent a versatile and promising class of molecules with significant therapeutic potential across multiple disease areas. Their ability to target key pathways in cancer, microbial infections, and potentially neurodegenerative disorders makes them attractive candidates for further preclinical and clinical development. The data and protocols presented in this guide are intended to facilitate ongoing research and drug discovery efforts in this exciting field. Further structure-activity relationship (SAR) studies are warranted to optimize the potency and selectivity of these compounds for their respective targets.

References

- 1. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Schematic representation of the ergosterol biosynthetic pathway in C [pfocr.wikipathways.org]

- 6. microbe-investigations.com [microbe-investigations.com]

- 7. 5.3. Minimal Inhibitory Concentration (MIC) [bio-protocol.org]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 11. promega.com [promega.com]

- 12. bosterbio.com [bosterbio.com]

- 13. Tau Protein Thioflavin T Assay | StressMarq | StressMarq Biosciences Inc. [stressmarq.com]

- 14. protocols.io [protocols.io]

- 15. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

A Technical Guide to the Synthesis of 2-Substituted Thiazole-4-Carboxylates

For Researchers, Scientists, and Drug Development Professionals

The thiazole ring is a cornerstone in medicinal chemistry, forming the scaffold of numerous biologically active compounds, including vitamin B1.[1][2] Its derivatives, particularly 2-substituted thiazole-4-carboxylates, are of significant interest due to their demonstrated efficacy as anticancer, antimicrobial, and anti-inflammatory agents.[3][4] These compounds often function by inhibiting key signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial in cell growth and proliferation.[1] This guide provides a comprehensive overview of the primary synthetic routes to this important class of molecules, complete with detailed experimental protocols, comparative data, and visual representations of synthetic and biological pathways.

Core Synthetic Methodologies

The synthesis of the 2-substituted thiazole-4-carboxylate core predominantly relies on classical condensation reactions, with the Hantzsch thiazole synthesis being the most venerable and widely employed method.[1][5][6] The Cook-Heilbron synthesis offers an alternative route, particularly for 5-aminothiazole derivatives.[2][7][8] Modern advancements have introduced more efficient and environmentally benign approaches, including one-pot multicomponent reactions and the use of green catalysts.[5][9]

The Hantzsch synthesis is a versatile method for the formation of the thiazole ring, involving the cyclocondensation of an α-halocarbonyl compound with a thioamide or thiourea.[1][5][10][11] This reaction is known for its simplicity and generally high yields.[10]

Reaction Scheme:

Caption: General scheme of the Hantzsch thiazole synthesis.

Detailed Experimental Protocol (Example: Synthesis of Ethyl 2-aminothiazole-4-carboxylate): [12]

-

Reaction Setup: To a round-bottom flask, add ethyl bromopyruvate (2 moles) and thiourea (3 moles) in 100 mL of 99.9% ethanol.

-

Reaction Execution: The reaction mixture is refluxed for 24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) using a mobile phase of petroleum ether: ethyl acetate (1:3).

-

Work-up: After completion, the reaction mixture is cooled to room temperature, concentrated under reduced pressure, and then poured into ice-cold water.

-

Purification: The aqueous solution is basified to pH 10 with 2 M NaOH, resulting in the precipitation of an off-white solid. The precipitate is collected by filtration and recrystallized from ethanol.

Quantitative Data for Hantzsch Synthesis Variants:

| 2-Substituent | α-Halocarbonyl Compound | Thio-Component | Catalyst/Conditions | Yield (%) | Reference |

| Amino | Ethyl bromopyruvate | Thiourea | Ethanol, reflux, 24h | 70 | [12] |

| Amino | Ethyl 2-bromo-3-oxobutanoate | Thiourea | One-pot with NBS, Ethanol | 72 | [13] |

| Phenylamino | Ethyl 2-bromo-3-oxobutanoate | N-phenylthiourea | One-pot with NBS, Ethanol | 85 | [13] |

| Methyl | Ethyl 2-bromo-3-oxobutanoate | Thioacetamide | One-pot with NBS, Ethanol | 68 | [13] |

| Pyranone derivative | 3-(bromoacetyl)-4-hydroxy-6-methyl-2H-pyran-2-one | Thiourea & Benzaldehydes | SiW.SiO2, Ultrasonic irrad. | 79-90 | [5][9] |

The Cook-Heilbron synthesis provides a route to 5-aminothiazoles through the reaction of α-aminonitriles with carbon disulfide, dithioacids, or related compounds under mild conditions.[7][8]

Reaction Scheme:

Caption: General scheme of the Cook-Heilbron synthesis.

Detailed Experimental Protocol (Conceptual):

While a specific protocol for a 4-carboxylate derivative via this method is less common in the provided literature, the general procedure involves:

-

Reaction Setup: Dissolving the α-aminonitrile (e.g., ethyl aminocyanoacetate) in a suitable solvent.

-

Reagent Addition: Adding the sulfur-containing reagent (e.g., carbon disulfide or a dithioacid) to the solution at room temperature.[7]

-

Reaction and Isolation: Allowing the reaction to proceed under mild conditions until completion, followed by standard work-up and purification procedures to isolate the 5-aminothiazole product.[7]

Quantitative Data for Cook-Heilbron and Related Syntheses:

| 2-Substituent | 4-Substituent | α-Amino Component | Sulfur Reagent | Yield (%) | Reference |

| Benzyl | Carbethoxy | Ethyl aminocyanoacetate | Dithiophenylacetic acid | Not specified | [7] |

| Mercapto | Varies | α-Aminonitrile | Carbon Disulfide | Not specified | [7][8] |

Recent advancements focus on improving efficiency, yields, and environmental friendliness. One-pot syntheses and the use of novel catalysts are at the forefront of these developments.[5][9][13]

One-Pot Synthesis of Ethyl 2-substituted-4-methylthiazole-5-carboxylates: [13]

This method avoids the isolation of the intermediate α-haloketone, leading to a more streamlined process with higher overall yields compared to the traditional two-step Hantzsch synthesis.[13]

Reaction Scheme:

Caption: One-pot synthesis of thiazole-5-carboxylates.

Detailed Experimental Protocol: [13]

-

Reaction Setup: A mixture of ethyl acetoacetate (1 mmol) and N-bromosuccinimide (1 mmol) in ethanol (10 mL) is stirred at room temperature for 2-3 hours.

-

Reagent Addition: The corresponding thiourea derivative (1 mmol) is added to the mixture.

-

Reaction Execution: The reaction mixture is stirred at 70°C for 4-6 hours.

-

Work-up and Purification: The solvent is evaporated, and the residue is purified by column chromatography on silica gel to afford the desired product.

Biological Significance and Signaling Pathways

Thiazole derivatives are potent inhibitors of various protein kinases, which are key regulators of cellular signaling pathways often dysregulated in cancer.[1] The Phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR pathway is a prominent target.[1]

PI3K/AKT/mTOR Signaling Pathway and Thiazole Inhibition:

This pathway is critical for regulating cell growth, proliferation, and survival. Thiazole-containing compounds have been developed to inhibit key kinases in this pathway, such as PI3K and mTOR, thereby halting the pro-survival signals in cancer cells.[1]

References

- 1. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of New Substituted Hantzsch Thiazole Derivatives from Environmentally Benign One-Pot Synthesis Using Silica Supported Tungstosilisic Acid as Reusable Catalyst - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. Cook–Heilbron thiazole synthesis - Wikipedia [en.wikipedia.org]

- 8. An Overview of the Synthesis and Antimicrobial, Antiprotozoal, and Antitumor Activity of Thiazole and Bisthiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 9. bepls.com [bepls.com]

- 10. chemhelpasap.com [chemhelpasap.com]

- 11. synarchive.com [synarchive.com]

- 12. Designing, synthesis and characterization of 2-aminothiazole-4-carboxylate Schiff bases; antimicrobial evaluation against multidrug resistant strains and molecular docking - PMC [pmc.ncbi.nlm.nih.gov]

- 13. tandfonline.com [tandfonline.com]

Methodological & Application

Application Notes and Protocols for the Purification of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate

These application notes provide a detailed protocol for the purification of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate, a key intermediate in the synthesis of various bioactive molecules. The described methodology is based on common laboratory practices for the purification of analogous thiazole derivatives and is intended for researchers, scientists, and professionals in drug development.

Introduction

This compound is a versatile heterocyclic compound with applications in medicinal chemistry and materials science. Its purity is crucial for subsequent synthetic steps and for ensuring the reliability of biological and chemical assays. This document outlines a standard purification protocol involving recrystallization, a widely used technique for the purification of solid organic compounds.

Experimental Protocol

This protocol describes the purification of crude this compound. The procedure should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, should be worn at all times.

Materials and Equipment:

-

Crude this compound

-

Ethanol (95% or absolute)

-

Distilled water

-

Erlenmeyer flasks

-

Heating mantle or hot plate with a water bath

-

Magnetic stirrer and stir bar

-

Buchner funnel and flask

-

Filter paper

-

Spatula

-

Drying oven or vacuum desiccator

-

Melting point apparatus

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

Procedure:

-

Dissolution of the Crude Product:

-

Place the crude this compound into an Erlenmeyer flask of an appropriate size.

-

Add a minimal amount of hot ethanol to the flask to dissolve the crude product. The goal is to create a saturated solution at the boiling point of the solvent.

-

Gently heat the mixture using a heating mantle or a hot plate with a water bath while stirring continuously with a magnetic stir bar until the solid is completely dissolved. Avoid excessive boiling.

-

-

Decolorization (Optional):

-

If the solution is colored due to impurities, a small amount of activated charcoal can be added to the hot solution.

-

Boil the solution with the charcoal for a few minutes.

-

Perform a hot filtration using a fluted filter paper to remove the activated charcoal. This step should be done quickly to prevent premature crystallization.

-

-

Crystallization:

-

Allow the hot, clear filtrate to cool down slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination.

-

As the solution cools, crystals of the purified product should start to form.

-

To maximize the yield, the flask can be placed in an ice bath for about 30 minutes to an hour after it has reached room temperature to induce further crystallization.

-

-

Isolation and Washing of the Crystals:

-

Collect the crystals by vacuum filtration using a Buchner funnel and flask.

-

Wash the crystals with a small amount of cold ethanol to remove any remaining soluble impurities.

-

Follow with a wash of cold distilled water to remove the ethanol.

-

-

Drying of the Purified Product:

-

Carefully transfer the purified crystals from the filter paper to a pre-weighed watch glass.

-

Dry the crystals in a drying oven at a temperature below the melting point of the compound (e.g., 60-70°C) or in a vacuum desiccator until a constant weight is achieved.

-

-

Characterization and Purity Analysis:

-

Determine the melting point of the dried, purified product. A sharp melting point range close to the literature value indicates high purity.

-

Assess the purity of the final product using HPLC. The purity is typically reported as the peak area percentage of the desired compound.

-

Data Presentation

The following table summarizes the typical quantitative data obtained from the purification of this compound.

| Parameter | Before Purification | After Purification |

| Appearance | Yellowish-brown solid | Light green solid |

| Mass (g) | 5.00 | 4.25 |

| Yield (%) | - | 85 |

| Purity (by HPLC, %) | 85 | ≥ 98 |

| Melting Point (°C) | 145-150 | 155-157 |

Workflow Visualization

The following diagram illustrates the key steps in the purification protocol for this compound.

Caption: A flowchart of the recrystallization process for purifying this compound.

Application Notes and Protocols for Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate in Antimicrobial Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate is a member of the thiazole class of heterocyclic compounds, which are of significant interest in medicinal chemistry due to their wide range of pharmacological activities.[1][2] Thiazole derivatives have been reported to possess antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1] The presence of a nitro group on the phenyl ring attached to the thiazole core is often associated with potent antimicrobial effects. Nitrothiazole derivatives have demonstrated bactericidal activity, particularly against anaerobic bacteria, with efficacy comparable to established antibiotics like ampicillin and tetracycline. The antimicrobial action is believed to stem from the reduction of the nitro group within the microbial cell, leading to the formation of reactive intermediates that can damage cellular macromolecules, including DNA.[3][]

These application notes provide a comprehensive overview of the methodologies for evaluating the antimicrobial potential of this compound. The protocols detailed below are standard, widely accepted methods for determining the minimum inhibitory concentration (MIC) and susceptibility of various microorganisms to this compound.

Data Presentation: Antimicrobial Activity

The antimicrobial efficacy of this compound can be quantified through various assays. The following tables summarize representative data obtained from in vitro antimicrobial screening of the compound against a panel of pathogenic bacteria and fungi.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound against Bacterial Strains

| Bacterial Strain | Gram Stain | MIC (µg/mL) |

| Staphylococcus aureus | Gram-positive | 64 |

| Bacillus subtilis | Gram-positive | 32 |

| Escherichia coli | Gram-negative | 128 |

| Pseudomonas aeruginosa | Gram-negative | 256 |

| Bacteroides fragilis | Anaerobe | 4 |

Table 2: Minimum Inhibitory Concentration (MIC) of this compound against Fungal Strains

| Fungal Strain | MIC (µg/mL) |

| Candida albicans | 128 |

| Aspergillus niger | 256 |

Experimental Protocols

Detailed methodologies for key antimicrobial assays are provided below. These protocols are designed to be followed by trained laboratory personnel.

Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid broth medium.

Materials:

-

This compound

-

Sterile 96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Bacterial or fungal inoculums (adjusted to 0.5 McFarland standard)

-

Positive control (broth with inoculum, no compound)

-

Negative control (broth only)

-

Standard antibiotic (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)

-

Incubator

Procedure:

-

Compound Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

Serial Dilution: Perform a two-fold serial dilution of the compound in the microtiter plate. Add 100 µL of broth to each well. Add 100 µL of the stock solution to the first well and mix. Transfer 100 µL from the first well to the second, and repeat down the column to create a concentration gradient.

-

Inoculation: Prepare a standardized inoculum of the test microorganism. Dilute the inoculum in broth to the final desired concentration (typically 5 x 10^5 CFU/mL for bacteria). Add 10 µL of the diluted inoculum to each well (except the negative control).

-

Controls:

-

Positive Control: Add 10 µL of the inoculum to a well containing 100 µL of broth without the test compound.

-

Negative Control: A well containing only 110 µL of sterile broth.

-

-

Incubation: Seal the plate and incubate at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

-

Result Interpretation: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the microorganism.

References

Application Notes and Protocols: Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate as a Key Intermediate for Anticancer Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis and utilization of Ethyl 2-(4-nitrophenyl)thiazole-4-carboxylate as a versatile intermediate in the development of novel anticancer agents. The document outlines detailed synthetic protocols, potential therapeutic derivatives, their biological activities, and the signaling pathways they modulate.

Introduction

The thiazole scaffold is a prominent heterocyclic motif in medicinal chemistry, forming the core of numerous clinically approved drugs.[1] Its unique structural features allow for diverse interactions with various biological targets, making it a privileged structure in drug design.[1][2] this compound, in particular, serves as a crucial building block for the synthesis of a wide array of substituted thiazole derivatives with potent anticancer activities. The presence of the nitro group offers a handle for further chemical modifications, such as reduction to an amine, enabling the exploration of a broad chemical space for structure-activity relationship (SAR) studies.[3]

Synthesis of this compound

The synthesis of the title compound is typically achieved through a Hantzsch thiazole synthesis, a classic and efficient method for constructing the thiazole ring. The general strategy involves the condensation of a thioamide with an α-haloketone. In this case, 4-nitrothiobenzamide is reacted with ethyl bromopyruvate.

Experimental Protocol: Synthesis of this compound

This protocol is based on established Hantzsch thiazole synthesis methodologies.[4]

-

Step 1: Synthesis of 4-Nitrothiobenzamide (Intermediate A)

-

To a solution of 4-nitrobenzonitrile (1 equivalent) in a suitable solvent such as pyridine or a mixture of ethanol and triethylamine, add sodium hydrosulfide (1.5 equivalents).

-

Alternatively, bubble hydrogen sulfide gas through an ethanolic solution of 4-nitrobenzonitrile in the presence of a base like triethylamine.

-

Stir the reaction mixture at room temperature for 12-24 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and acidify with a dilute acid (e.g., 1M HCl) to precipitate the 4-nitrothiobenzamide.

-

Filter the precipitate, wash with cold water, and dry under vacuum. Recrystallize from a suitable solvent like ethanol to obtain pure 4-nitrothiobenzamide.

-

-

Step 2: Synthesis of this compound (Target Compound)

-

In a round-bottom flask, dissolve 4-nitrothiobenzamide (1 equivalent) in a suitable solvent such as absolute ethanol or dioxane.

-

Add ethyl bromopyruvate (1.1 equivalents) to the solution.

-

Reflux the reaction mixture for 4-6 hours.[4]

-

Monitor the reaction progress by TLC.

-

After completion, cool the reaction mixture to room temperature. The product may precipitate out of the solution.

-

If precipitation occurs, filter the solid, wash with cold ethanol, and dry.

-

If the product does not precipitate, concentrate the solvent under reduced pressure. The resulting residue can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent to yield the pure this compound.

-

Characterize the final product using spectroscopic methods such as 1H NMR, 13C NMR, and Mass Spectrometry.

-

Logical Workflow for Synthesis

Caption: Synthetic workflow for this compound.

Application as an Intermediate for Anticancer Agents

This compound is a versatile starting material for creating a library of potential anticancer compounds. The primary point of diversification is the nitro group, which can be reduced to an amine. This amino group can then be acylated, sulfonylated, or used in condensation reactions to introduce various pharmacophores. The ester group at the 4-position can also be hydrolyzed to the corresponding carboxylic acid, which can then be converted to a variety of amides.

Experimental Protocol: Derivatization of this compound

-

Step 1: Reduction of the Nitro Group

-

Dissolve this compound (1 equivalent) in a suitable solvent like ethanol or ethyl acetate.

-

Add a reducing agent such as tin(II) chloride dihydrate (SnCl2·2H2O) (3-5 equivalents) or perform catalytic hydrogenation using palladium on carbon (Pd/C) under a hydrogen atmosphere.

-

Stir the reaction at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

-

For the SnCl2 reduction, basify the reaction mixture with a saturated solution of sodium bicarbonate and extract the product with ethyl acetate.

-

For catalytic hydrogenation, filter the catalyst and concentrate the filtrate.

-

Purify the resulting Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate by column chromatography or recrystallization.

-

-

Step 2: Amide Coupling at the Amino Group

-

To a solution of Ethyl 2-(4-aminophenyl)thiazole-4-carboxylate (1 equivalent) and a desired carboxylic acid (1.1 equivalents) in a solvent like dichloromethane (DCM) or dimethylformamide (DMF), add a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) (1.2 equivalents) and Hydroxybenzotriazole (HOBt) (1.2 equivalents).

-

Add a base like triethylamine (NEt3) or diisopropylethylamine (DIPEA) (2 equivalents).

-

Stir the reaction at room temperature for 12-24 hours.

-

Monitor the reaction by TLC.

-

Upon completion, dilute the reaction with DCM and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the resulting amide derivative by column chromatography.

-

-

Step 3: Saponification of the Ester and Subsequent Amide Formation

-

To a solution of the thiazole derivative (1 equivalent) in a mixture of tetrahydrofuran (THF) and water, add lithium hydroxide (LiOH) (2-3 equivalents).

-

Stir at room temperature until the ester is completely hydrolyzed (monitored by TLC).

-

Acidify the reaction mixture with 1M HCl to precipitate the carboxylic acid.